molecular formula C9H10N2O B1521320 2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile CAS No. 1039815-62-7

2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile

Cat. No.: B1521320
CAS No.: 1039815-62-7
M. Wt: 162.19 g/mol
InChI Key: ATJMONHNSBVSOD-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile is an organic compound that features a hydroxyphenyl group, a methylamino group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and methylamine.

    Formation of Intermediate: The 4-hydroxybenzaldehyde reacts with methylamine to form an intermediate Schiff base.

    Cyanation: The intermediate is then subjected to cyanation using reagents like sodium cyanide or potassium cyanide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-2-(ethylamino)acetonitrile: Similar structure with an ethylamino group instead of a methylamino group.

    2-(4-Hydroxyphenyl)-2-(dimethylamino)acetonitrile: Contains a dimethylamino group instead of a methylamino group.

Uniqueness

2-(4-Hydroxyphenyl)-2-(methylamino)acetonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-(methylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9(6-10)7-2-4-8(12)5-3-7/h2-5,9,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJMONHNSBVSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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